

Application Notes and Protocols for Detecting Lysosomal Carbon Monoxide with LysoFP-NH2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of a lysosome-targetable fluorescent probe system for the detection of carbon monoxide (CO) in living cells. The system relies on the non-fluorescent probe LysoFP-NO2, which selectively reacts with CO within the lysosomes to produce the highly fluorescent compound **LysoFP-NH2**. This turn-on fluorescence response allows for the sensitive and specific imaging of lysosomal CO.

Introduction

Carbon monoxide is increasingly recognized as a critical gasotransmitter involved in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurotransmission. The ability to detect and quantify CO within specific subcellular compartments is crucial for understanding its biological roles and for the development of novel therapeutics. This document describes the application of a specialized fluorescent probe, LysoFP-NO2, designed to specifically localize in lysosomes and report on the presence of CO through a significant increase in fluorescence. The probe is the non-fluorescent precursor which, in the presence of lysosomal CO, is converted to the highly fluorescent LysoFP-NH2.[1] [2] This system offers high selectivity for CO over other reactive oxygen, nitrogen, and sulfur species.[1][2]

Principle of Detection



The detection of lysosomal CO is based on a "turn-on" fluorescent probe, LysoFP-NO2. This probe is designed with a lysosome-targeting moiety and a naphthalimide fluorophore functionalized with a nitro group. In its native state (LysoFP-NO2), the probe is virtually non-fluorescent. Upon entering the lysosome, if CO is present, the nitro group of LysoFP-NO2 is reduced to an amino group, yielding the highly fluorescent molecule **LysoFP-NH2**.[2] This conversion results in a significant increase in fluorescence intensity, allowing for the visualization of lysosomal CO.

Reaction Mechanism



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Caption: Reaction of LysoFP-NO2 with CO to form fluorescent LysoFP-NH2.

Product Information

Feature	Specification
Probe Name	LysoFP-NO2 (precursor)
Fluorescent Product	LysoFP-NH2
Target Analyte	Lysosomal Carbon Monoxide (CO)
Excitation Maximum	440 nm
Emission Maximum	528 nm
Selectivity	High selectivity for CO over various reactive nitrogen, oxygen, and sulfur species.
Cytotoxicity	Not cytotoxic to HepG2 cells for up to five hours at a concentration of 30 μ M.

Experimental Protocols



The following protocols are provided as a general guideline. Optimization may be required for different cell types and experimental conditions.

Reagent Preparation

- LysoFP-NO2 Stock Solution: Prepare a 1 mM stock solution of LysoFP-NO2 in dimethyl sulfoxide (DMSO).
- Storage: Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

Cell Culture and Staining

- Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
- · Probe Loading:
 - Remove the culture medium.
 - Wash the cells once with serum-free medium.
 - Incubate the cells with 5 μM LysoFP-NO2 in serum-free medium for 30 minutes at 37°C.
- CO Induction (Optional): To induce endogenous CO production or to test the probe's response, cells can be treated with a CO-releasing molecule (CORM) or stimulated with an appropriate agent.
- Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any excess probe.
- Imaging: Add fresh culture medium or PBS to the cells and proceed with fluorescence imaging.

Fluorescence Microscopy

 Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for imaging LysoFP-NH2.







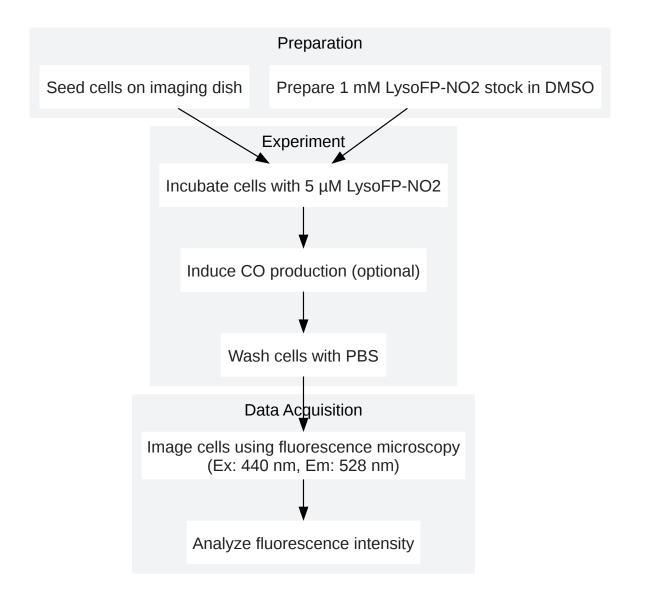
Excitation: ~440 nm

Emission: ~528 nm

- Image Acquisition: Acquire images using a high-sensitivity camera. It is recommended to acquire both a bright-field or phase-contrast image and a fluorescence image.
- Co-localization (Optional): To confirm lysosomal localization, co-stain cells with a commercially available lysosomal marker (e.g., LysoTracker Red).

Experimental Workflow





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Caption: General workflow for detecting lysosomal CO using LysoFP-NO2.

Data Analysis

Quantitative analysis of fluorescence intensity can be performed using image analysis software such as ImageJ or CellProfiler.



- Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular regions.
- Fluorescence Quantification: Measure the mean fluorescence intensity within the defined ROIs.
- Background Subtraction: Correct for background fluorescence by measuring the intensity of a cell-free region.
- Statistical Analysis: Perform statistical analysis on the quantified fluorescence intensities to compare different experimental groups.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the LysoFP-NO2 probe based on published data.

Parameter	Value	Reference
Fluorescence Enhancement	> 75-fold increase upon reaction with CO	
Detection Limit	Nanomolar range	
Optimal pH	7.4	
Optimal Temperature	37 °C	

Applications in Drug Development

The LysoFP-NO2 probe can be a valuable tool in various stages of drug development:

- Target Validation: Investigating the role of lysosomal CO in disease models.
- Compound Screening: Screening for compounds that modulate endogenous CO production or affect lysosomal function.
- Mechanism of Action Studies: Elucidating the subcellular mechanisms by which drugs exert their effects.



 Toxicity Studies: Assessing the impact of drug candidates on lysosomal health and CO homeostasis.

Troubleshooting

Issue	Possible Cause	Solution
Low or no fluorescence signal	- Insufficient CO levels- Incorrect filter set- Cell death	 Use a positive control (e.g., CORM)- Verify microscope settings- Check cell viability
High background fluorescence	- Incomplete washing- Probe precipitation	- Increase the number of wash steps- Ensure the probe is fully dissolved in DMSO
Non-lysosomal localization	- Cell type variability- Probe degradation	- Perform co-localization with a lysosomal marker- Use freshly prepared probe solutions

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- To cite this document: BenchChem. [Application Notes and Protocols for Detecting Lysosomal Carbon Monoxide with LysoFP-NH2]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1675796#detecting-lysosomal-co-with-lysofp-nh2]

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